molecular formula C18H20N2O3 B267087 3-[(phenoxyacetyl)amino]-N-propylbenzamide

3-[(phenoxyacetyl)amino]-N-propylbenzamide

Cat. No. B267087
M. Wt: 312.4 g/mol
InChI Key: IJAORSSWTOUIML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(phenoxyacetyl)amino]-N-propylbenzamide, commonly known as PAPB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. PAPB is a small molecule that belongs to the class of benzamide derivatives. It has a molecular weight of 329.4 g/mol and a chemical formula of C19H22N2O3. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of PAPB is not fully understood. However, it has been suggested that PAPB exerts its effects by modulating the activity of ion channels and neurotransmitter receptors in the brain. PAPB has been shown to enhance the activity of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. In addition, PAPB has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
PAPB has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the inflammatory response. PAPB has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. In addition, PAPB has been shown to reduce the expression of inducible nitric oxide synthase (iNOS), an enzyme involved in the production of nitric oxide, which is involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

PAPB has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. PAPB is also stable under physiological conditions, making it suitable for long-term studies. However, PAPB has some limitations for use in lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. In addition, PAPB has a short half-life in vivo, which can limit its use in animal studies.

Future Directions

There are several future directions for research on PAPB. One area of research is the development of more efficient synthesis methods for PAPB. Another area of research is the investigation of the potential therapeutic applications of PAPB in the treatment of neurodegenerative diseases and cancer. In addition, further studies are needed to understand the mechanism of action of PAPB and its biochemical and physiological effects. Finally, more studies are needed to investigate the potential advantages and limitations of PAPB for use in lab experiments.
Conclusion:
In conclusion, PAPB is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. PAPB has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic properties, and has been investigated for its potential use in the treatment of neurodegenerative diseases and cancer. Further research is needed to fully understand the potential of PAPB as a therapeutic agent.

Synthesis Methods

The synthesis of PAPB has been reported in various scientific literature. One of the methods involves the reaction of 3-nitrobenzoic acid with propylamine in the presence of triethylamine. The resulting product, 3-nitro-N-propylbenzamide, is then reacted with phenoxyacetyl chloride in the presence of triethylamine to yield PAPB. Another method involves the reaction of 3-amino-N-propylbenzamide with phenoxyacetic acid in the presence of dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The resulting product is PAPB, which can be purified using column chromatography.

Scientific Research Applications

PAPB has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic properties. In addition, PAPB has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has also been tested for its anticancer properties.

properties

Product Name

3-[(phenoxyacetyl)amino]-N-propylbenzamide

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

3-[(2-phenoxyacetyl)amino]-N-propylbenzamide

InChI

InChI=1S/C18H20N2O3/c1-2-11-19-18(22)14-7-6-8-15(12-14)20-17(21)13-23-16-9-4-3-5-10-16/h3-10,12H,2,11,13H2,1H3,(H,19,22)(H,20,21)

InChI Key

IJAORSSWTOUIML-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.